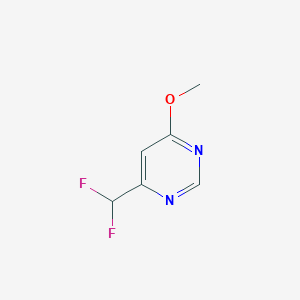

4-(Difluoromethyl)-6-methoxypyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Organic Synthesis

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry and organic synthesis. researchgate.netnih.gov It is a fundamental component of all living cells, forming the structural core of the nucleobases cytosine, thymine, and uracil, which are the building blocks of DNA and RNA. nih.govjuniperpublishers.com Beyond its role in genetic material, the pyrimidine ring is also found in essential natural products like vitamin B1 (thiamine). nih.govnih.gov

This natural prevalence has inspired chemists to utilize the pyrimidine core as a central framework for designing new therapeutic agents. nih.gov The structural versatility of the pyrimidine ring allows for extensive modification, enabling the synthesis of large libraries of derivatives. wjarr.com These derivatives have demonstrated a remarkable breadth of biological activities, underscoring the scaffold's importance in drug discovery. nih.govorientjchem.orgorientjchem.org The ability of the pyrimidine ring to engage in various biological interactions, often through hydrogen bonding, makes it a frequent component in drugs targeting a wide array of diseases. nih.gov Consequently, numerous pyrimidine-based compounds have been developed and approved for therapeutic use. mdpi.comfrontiersin.org

| Derivative Class/Drug | Biological Activity | Reference |

|---|---|---|

| 5-Fluorouracil | Anticancer | nih.gov |

| Zidovudine | Anti-HIV / Antiviral | juniperpublishers.com |

| Trimethoprim | Antibacterial | orientjchem.orgorientjchem.org |

| Flucytosine | Antifungal | wjarr.comorientjchem.org |

| Monastrol | Anticancer (Kinesin Eg5 Inhibitor) | juniperpublishers.comnih.gov |

| Imatinib | Anticancer (Kinase Inhibitor) | acs.org |

| Barbiturates | Sedative / Hypnotic | nih.govjuniperpublishers.com |

The Difluoromethyl Group (CF2H) in Advanced Molecular Design

In the realm of fluorinated motifs used in molecular design, the difluoromethyl (CF2H) group has garnered significant interest for its unique and advantageous physicochemical properties. nih.govrsc.org It represents a nuanced alternative to the more common methyl (CH3) and trifluoromethyl (CF3) groups, offering a distinct profile of lipophilicity, metabolic stability, and hydrogen bonding capability. alfa-chemistry.comresearchgate.net The incorporation of the CF2H group is a strategic tool for medicinal chemists to subtly modulate molecular properties, enhance target affinity, and improve pharmacokinetic profiles. nih.govresearchgate.net

The introduction of a difluoromethyl group can profoundly influence a molecule's behavior in a biological system. rsc.org One of its most notable features is its ability to act as a lipophilic hydrogen bond donor. bohrium.comacs.orgnih.gov The C-H bond in the CF2H group is polarized by the two adjacent fluorine atoms, enabling it to form hydrogen bonds with biological targets, an interaction not possible for methyl or trifluoromethyl groups. rsc.orgbohrium.com This hydrogen bond donating strength is comparable to that of thiols and anilines. acs.orgnih.gov

Compared to the trifluoromethyl group, the difluoromethyl group generally imparts a more moderate increase in lipophilicity relative to a methyl group. acs.orginformahealthcare.com This allows for finer control over a drug candidate's solubility and membrane permeability. researchgate.net Furthermore, the high strength of the C-F bond makes the CF2H group metabolically robust, often protecting adjacent positions from oxidative metabolism. mdpi.comacs.org

| Functional Group | Relative Lipophilicity (Hansch π value) | Hydrogen Bond Acidity [A] | Key Characteristic |

|---|---|---|---|

| Methyl (-CH₃) | +0.56 | ~0 | Metabolically susceptible. |

| Hydroxyl (-OH) | -0.67 | ~0.37 | Strong H-bond donor, but often rapidly metabolized. |

| Trifluoromethyl (-CF₃) | +0.88 | 0 | Highly lipophilic and metabolically stable; H-bond acceptor. mdpi.com |

| Difluoromethyl (-CF₂H) | +0.27 (approx.) | ~0.08 - 0.13 | Lipophilic H-bond donor; metabolically stable. rsc.orgacs.orgnih.gov |

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency or improve pharmacokinetic properties. informahealthcare.comprinceton.edu The difluoromethyl group is recognized as a valuable bioisostere for several common functional groups, most notably the hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. nih.govbohrium.comnih.gov

Replacing these classic hydrogen bond donors with a CF2H group can be highly advantageous. princeton.edu While the hydroxyl and thiol groups are prone to metabolic oxidation and can lead to rapid clearance of a drug, the CF2H group is metabolically stable, potentially increasing the drug's half-life. nih.govacs.org This replacement maintains the crucial hydrogen bond donating ability while simultaneously improving the metabolic profile and modulating lipophilicity, making it a key tactic in overcoming common drug development hurdles. bohrium.comprinceton.edu

| Original Group | Bioisosteric Replacement | Rationale and Advantage |

|---|---|---|

| Hydroxyl (-OH) | -CF₂H | Maintains H-bond donor capability while significantly increasing metabolic stability and lipophilicity. nih.govprinceton.edu |

| Thiol (-SH) | -CF₂H | Mimics H-bond acidity and size while avoiding potential issues with oxidation or disulfide bond formation. bohrium.comnih.gov |

| Amine (-NH₂) | -CF₂H | Acts as an H-bond donor with reduced basicity, which can be useful for modulating pKa and improving cell permeability. nih.govnih.gov |

| Methyl (-CH₃) | -CF₂H | Introduces a hydrogen bond donor capability and alters electronic properties while providing a more moderate increase in lipophilicity compared to -CF₃. informahealthcare.com |

Overview of 4-(Difluoromethyl)-6-methoxypyrimidine within Fluorinated Heterocyclic Chemistry

The compound This compound emerges as a molecule of significant interest at the intersection of pyrimidine chemistry and fluorine technology. While not a final drug product itself, its structure strongly suggests its role as a valuable chemical building block for the synthesis of more complex and potentially bioactive molecules. chemscene.com

The structure combines the established pyrimidine scaffold with the functionally critical difluoromethyl and methoxy (B1213986) groups. The pyrimidine core provides a proven framework for biological activity. nih.gov The difluoromethyl group, as detailed previously, imparts desirable properties such as metabolic stability and the capacity for hydrogen bonding. nih.govbohrium.com The methoxy group (-OCH3) on the pyrimidine ring is a versatile chemical handle. It can be a site for nucleophilic aromatic substitution reactions, allowing for the attachment of various other functional groups to build molecular diversity. The synthesis of related substituted pyrimidines, such as reacting dichloropyrimidines with sodium methoxide (B1231860), is a well-established process in organic chemistry, indicating the accessibility of this scaffold. chemicalbook.comgoogle.com

Therefore, This compound represents a specialized reagent for use in medicinal and agrochemical research. acs.org Investigators can utilize this compound to introduce the CF2H-pyrimidine motif into larger target molecules, leveraging the combined benefits of each component to design novel kinase inhibitors, antifungals, or other agents where the specific properties of this fluorinated heterocycle are advantageous.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6F2N2O |

|---|---|

Molecular Weight |

160.12 g/mol |

IUPAC Name |

4-(difluoromethyl)-6-methoxypyrimidine |

InChI |

InChI=1S/C6H6F2N2O/c1-11-5-2-4(6(7)8)9-3-10-5/h2-3,6H,1H3 |

InChI Key |

NSQGYHDRQFMUKX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=NC(=C1)C(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 4 Difluoromethyl 6 Methoxypyrimidine

Reactions Involving the Pyrimidine (B1678525) Heterocycle

The pyrimidine core of the molecule is susceptible to various transformations, primarily driven by its electron-deficient character.

Nucleophilic aromatic substitution (SNA) is a hallmark reaction of electron-poor aromatic and heteroaromatic systems. masterorganicchemistry.comlibretexts.orgchadsprep.com For substitution to occur, a good leaving group, typically a halide, must be present on the ring. The pyrimidine ring is inherently activated towards SNAr, and this reactivity is further amplified by the presence of the strongly electron-withdrawing difluoromethyl group.

While no direct examples of SNAr on 4-(difluoromethyl)-6-methoxypyrimidine are prominently reported, the reactivity can be inferred from analogous systems. For instance, in related 4-chloro-6-alkoxypyrimidines, the chlorine atom is readily displaced by various nucleophiles. The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines leads to the substitution of the chlorine atom. chemrxiv.org In such reactions, the attack generally occurs at the carbon bearing the leaving group. For a hypothetical substrate like 2-chloro-4-(difluoromethyl)-6-methoxypyrimidine, nucleophilic attack would be expected to readily occur at the C-2 position.

The general mechanism for this transformation involves the attack of a nucleophile on the electron-deficient pyrimidine ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. libretexts.org

Table 1: Representative Nucleophilic Aromatic Substitution on a Substituted Pyrimidine

| Substrate | Nucleophile | Product | Conditions | Yield | Reference |

| 4-Chloro-2-methyl-imidazo[1,5-a]pyrimidine-8-carbonitrile | Adamantylamine | 4-(((3s,5s,7s)-Adamantan-1-yl)amino)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | PEG-400, 5 min | 85% | nih.gov |

| 4-Chlorofuro[3,2-d]pyrimidine | Piperidine | 4-(Piperidin-1-yl)furo[3,2-d]pyrimidine | PEG-400, 5 min | 99% | nih.gov |

This table presents examples of nucleophilic aromatic substitution on related heterocyclic systems to illustrate the general reactivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds with halogenated pyrimidines. bohrium.commdpi.com These reactions are pivotal in the synthesis of complex molecules in the pharmaceutical and materials sciences. Halogenated pyrimidines are excellent substrates for these transformations due to the reactivity of the C-X bond (where X is Cl, Br, I).

For a halogenated derivative of this compound, such as a 2-chloro or 2-bromo variant, a Suzuki-Miyaura coupling with an aryl or heteroaryl boronic acid would be a feasible and efficient method to introduce further substitution. The reaction of 2,4-dichloro-6-methoxypyrimidine (B105707) with phenylboronic acid, for example, has been shown to yield a mixture of the 2- and 4-phenylated products, demonstrating the viability of this approach. mdpi.com The regioselectivity of such couplings on dihalopyrimidines can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Table 2: Representative Suzuki-Miyaura Coupling on a Substituted Chloropyrimidine

| Pyrimidine Substrate | Boronic Acid | Product | Catalyst/Base/Solvent | Yield | Reference |

| 2,4-Dichloro-6-methoxypyrimidine | Phenylboronic acid | 2-Chloro-4-methoxy-6-phenylpyrimidine & 4-Chloro-6-methoxy-2-phenylpyrimidine | Pd(PPh3)4 / Na2CO3 / Toluene/H2O | Not specified (mixture) | mdpi.com |

| 2-Chloro-4,6-dimethoxypyrimidine | 3-Furan boronic acid | 2-(Furan-3-yl)-4,6-dimethoxypyrimidine | Pd(allyl)Cl]2/SPhos / K3PO4 / MeOH/THF | ~75% | wikipedia.org |

This table provides examples of Suzuki-Miyaura reactions on related pyrimidine substrates to illustrate the potential for cross-coupling reactions.

Electrophilic aromatic substitution on the pyrimidine ring is generally challenging due to its electron-deficient nature. wikipedia.org Such reactions typically require harsh conditions and often result in low yields. However, the presence of the strongly activating methoxy (B1213986) group at the C-6 position could facilitate electrophilic attack. The directing effects of the substituents are crucial: the methoxy group is ortho, para-directing, while the difluoromethyl group is a deactivating, meta-directing group.

In this compound, the position most susceptible to electrophilic attack would likely be C-5. This position is ortho to the activating methoxy group and meta to the deactivating difluoromethyl group, making it the most electronically favored site for substitution. However, electrophilic substitution reactions on pyrimidines with this specific substitution pattern are not widely reported, suggesting that such transformations may not be synthetically straightforward. For related activated pyrimidines like 2,4-diaminopyrimidine, electrophilic substitution has been observed at the 6-position. rsc.org

Transformations of the Difluoromethyl Group

The difluoromethyl group itself can participate in chemical reactions, offering another avenue for the functionalization of the molecule.

A key feature of the difluoromethyl group is the acidity of its C-H bond. This proton can be removed by a strong base to generate a difluoromethyl anion, which can then act as a nucleophile. This "masked nucleophile" strategy allows for the formation of new carbon-carbon bonds at the difluoromethyl position. nih.gov

The deprotonation is typically achieved using a strong base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) at low temperatures. The resulting nucleophilic species can react with a variety of electrophiles.

Table 3: Representative Reactions of Deprotonated Difluoromethylarenes with Electrophiles

| Difluoromethylarene | Base | Electrophile | Product | Conditions | Reference |

| Aryl-CF2H | LiHMDS | NBS | Aryl-CF2Br | THF, -78 °C | nih.gov |

| Aryl-CF2H | Strong Base | Aldehydes/Ketones | Aryl-CF2-C(OH)R1R2 | Low Temperature | General Reactivity |

| Aryl-CF2H | Strong Base | Alkyl Halides | Aryl-CF2-R | Low Temperature | General Reactivity |

This table illustrates the general reactivity of the difluoromethyl anion with various electrophiles. Specific examples for this compound are not detailed in the literature but are expected to follow this pattern.

The difluoromethyl group is generally considered to be chemically robust and stable, making its conversion into other functional groups challenging. However, under specific conditions, transformations are possible.

One of the most significant interconversions would be the hydrolysis of the difluoromethyl group to a formyl group (-CHO), which would provide a synthetic route to corresponding aldehydes. While direct hydrolysis is not commonly reported, related transformations of fluorinated groups are known. For instance, trifluoromethyl groups can be converted to carboxylic acids under certain conditions. nih.gov The oxidation of a difluoromethyl group to a carboxylic acid is also a potential, though likely difficult, transformation. rsc.orgchemrxiv.org

Given the stability of the C-F bond, such conversions typically require harsh conditions or specialized reagents. The development of mild and efficient methods for the functional group interconversion of the difluoromethyl moiety remains an active area of research in fluorine chemistry.

Reactions at the Methoxy Functionality

The methoxy group at the C6 position of the pyrimidine ring is a key site for chemical modification. As an ether, it can undergo cleavage to reveal a hydroxyl group, or it can be exchanged for other nucleophiles, providing a gateway to a variety of derivatives.

The cleavage of the methyl ether in this compound is a fundamental transformation that yields 4-(difluoromethyl)-6-hydroxypyrimidine (which exists in equilibrium with its tautomeric form, 4-(difluoromethyl)pyrimidin-6(1H)-one). This reaction is typically accomplished under strong acidic conditions. researchgate.net

The mechanism of cleavage depends on the specific reagents and conditions employed. With strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), the reaction proceeds via protonation of the ether oxygen, making it a better leaving group. researchgate.net This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻) on the methyl group in an Sₙ2 reaction, resulting in the formation of the hydroxypyrimidine and a methyl halide. researchgate.net The use of Lewis acids, such as boron tribromide (BBr₃), provides an alternative, often milder, method for demethylation.

Given the electronic nature of the pyrimidine ring, the C-O bond at the C6 position is strong. Therefore, forcing conditions, such as heating with a strong acid, are generally required to effect cleavage. acsgcipr.org The product, 4-(difluoromethyl)-6-hydroxypyrimidine, is a valuable precursor for synthesizing other derivatives, as the hydroxyl group can be converted into other functionalities, such as a chloro group, which is a common step in the synthesis of biologically active compounds. google.com

Table 1: Representative Ether Cleavage Reaction

| Reactant | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| This compound | HBr (aq), Heat | 4-(Difluoromethyl)-6-hydroxypyrimidine, Methyl bromide | Acid-catalyzed ether cleavage (Sₙ2) |

Multi-Component Reactions and Cascade Processes for Derivative Synthesis

Multi-component reactions (MCRs) and cascade processes are highly efficient strategies in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single step. researchgate.netnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. nih.govacs.org While pyrimidines are often the products of MCRs, such as the Biginelli reaction, appropriately functionalized pyrimidines can also serve as substrates in subsequent cascade reactions to build fused heterocyclic systems. mdpi.comorganic-chemistry.org

For this compound, its participation in MCRs or cascade reactions would typically involve the transformation of the methoxy group into a more suitable functionality for cyclization. For instance, conversion of the methoxy group to a chloro or amino group would render the pyrimidine scaffold amenable to palladium-catalyzed cascade reactions or condensation-cyclization sequences. rsc.org

A hypothetical cascade process could involve the initial conversion of this compound to a more reactive intermediate, such as 6-amino-4-(difluoromethyl)pyrimidine. This intermediate could then undergo a cascade reaction with a suitable partner, such as a β-bromovinyl aldehyde, under palladium catalysis. This sequence, involving imination, Buchwald-Hartwig cross-coupling, and subsequent cycloaddition, would lead to the formation of a fused pyrido[2,3-d]pyrimidine (B1209978) system. rsc.org Such strategies are valuable for creating complex, drug-like scaffolds from readily available building blocks.

Table 2: Hypothetical Cascade Reaction for Derivative Synthesis

| Starting Pyrimidine Derivative | Reaction Partners | Catalyst/Conditions | Final Product Core Structure | Reaction Type |

|---|

Spectroscopic and Structural Characterization in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 4-(Difluoromethyl)-6-methoxypyrimidine, ¹H, ¹³C, and ¹⁹F NMR spectra offer a complete picture of the atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms. The expected signals for this molecule would include a singlet for the methoxy (B1213986) (-OCH₃) protons, typically appearing downfield. The aromatic protons on the pyrimidine (B1678525) ring will present as distinct singlets. A key feature is the signal for the difluoromethyl (-CHF₂) group's proton, which appears as a triplet due to coupling with the two adjacent fluorine atoms (a ¹H-¹⁹F coupling, JHF).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The carbon of the difluoromethyl group is a distinctive feature, appearing as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF). The carbons of the pyrimidine ring and the methoxy group will also show characteristic chemical shifts. rsc.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is specifically used to observe fluorine atoms. For the -CHF₂ group, the two fluorine nuclei are chemically equivalent and will couple to the single proton, resulting in a doublet in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of difluoromethyl groups attached to an aromatic system. rsc.org For instance, in a related compound, 2-((difluoromethyl)thio)-4,6-dimethylpyrimidine, the ¹⁹F NMR signal appears at -99.11 ppm as a doublet with a coupling constant (JFH) of 56.0 Hz. rsc.org

Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.5-9.0 | Singlet | H-2 (Pyrimidine ring) |

| ¹H | ~6.5-7.0 | Singlet | H-5 (Pyrimidine ring) |

| ¹H | ~6.8-7.5 | Triplet (t) | -CHF₂ |

| ¹H | ~4.0 | Singlet (s) | -OCH₃ |

| ¹³C | ~160-170 | Singlet | C-4, C-6 |

| ¹³C | ~155-160 | Singlet | C-2 |

| ¹³C | ~110-120 | Triplet (t) | -CHF₂ |

| ¹³C | ~90-100 | Singlet | C-5 |

| ¹³C | ~55 | Singlet | -OCH₃ |

| ¹⁹F | ~ -90 to -130 | Doublet (d) | -CHF₂ |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions. The data presented are estimates based on structurally similar compounds. rsc.orgrsc.org

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental composition. The fragmentation pattern observed in the mass spectrum offers structural clues, as the molecule breaks apart in a predictable manner upon ionization.

For this compound (C₆H₆F₂N₂O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Common fragmentation pathways for pyrimidine derivatives often involve the loss of side chains and cleavage of the pyrimidine ring itself. nih.gov For this specific molecule, potential fragmentation could include the loss of the methoxy group (-OCH₃) or cleavage of the C-C bond to lose the difluoromethyl radical (•CHF₂).

Predicted Mass Spectrometry Data

| Technique | Expected Observation | Inference |

|---|---|---|

| HRMS (e.g., ESI-TOF) | [M+H]⁺ ion corresponding to C₆H₇F₂N₂O⁺ | Confirms molecular formula |

| MS/MS Fragmentation | Loss of CH₃, OCH₃, CHF₂ | Structural information based on fragmentation patterns |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present.

The IR spectrum of this compound would exhibit characteristic absorption bands. The C-F bonds of the difluoromethyl group typically show strong absorptions in the 1100-1000 cm⁻¹ region. The C-O stretching of the methoxy group would appear around 1250-1000 cm⁻¹. Vibrations associated with the pyrimidine ring (C=N and C=C stretching) are expected in the 1600-1400 cm⁻¹ range. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyrimidine Ring) |

| ~2950 | C-H Stretch | Aliphatic (-OCH₃) |

| 1600-1450 | C=N, C=C Stretch | Pyrimidine Ring |

| ~1250 and ~1050 | C-O Stretch | Aryl Ether (-OCH₃) |

| 1100-1000 | C-F Stretch | Difluoromethyl (-CHF₂) |

X-ray Crystallography for Solid-State Structural Elucidation

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing pyrimidine derivatives. researchgate.net A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comptfarm.plnih.gov Detection is commonly performed using a UV detector, as the pyrimidine ring absorbs UV light. A validated HPLC method would demonstrate high specificity, linearity, accuracy, and precision, allowing for the quantification of the compound and its impurities.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can also be used for purity analysis. Due to the polarity of the pyrimidine core, derivatization may sometimes be necessary to improve volatility and chromatographic peak shape. The retention time in a GC analysis is a characteristic property of the compound under specific conditions (e.g., column type, temperature program), while the coupled MS provides structural confirmation. nist.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for determining the three-dimensional structure and electronic landscape of 4-(difluoromethyl)-6-methoxypyrimidine. nih.gov Methods like DFT at the B3LYP/6-31+G(d,p) level are commonly used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. nih.govmdpi.com

These calculations reveal how the substituents influence the pyrimidine (B1678525) ring. The difluoromethyl (-CHF2) group and the methoxy (B1213986) (-OCH3) group, with their distinct electronic characteristics, modulate the electron distribution across the heterocyclic system. The -CHF2 group generally acts as a moderate electron acceptor. nuph.edu.uaresearchgate.net Studies on analogous aromatic compounds have determined the Hammett constants for the related difluoro(methoxy)methyl group (CF2OCH3) to be σI = 0.22 and σR = 0.07, indicating it withdraws electron density through both inductive and resonance effects. nuph.edu.uaresearchgate.net In contrast, the methoxy group is a well-known electron-donating group.

Key electronic properties that can be calculated include:

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, negative potential would be expected around the nitrogen atoms of the pyrimidine ring and the oxygen of the methoxy group, while positive potential might be associated with the hydrogen of the difluoromethyl group.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. emerginginvestigators.org

Table 1: Calculated Electronic Properties of a Representative Fluorinated Heterocycle

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | -296.87 kcal/mol | Indicates molecular stability. indexcopernicus.com |

| Dipole Moment | 1.16 D | Reflects overall molecular polarity. indexcopernicus.com |

| HOMO Energy | -7.2 eV | Relates to ionization potential and electron-donating ability. emerginginvestigators.org |

| LUMO Energy | -1.5 eV | Relates to electron affinity and electron-accepting ability. emerginginvestigators.org |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and kinetic stability. emerginginvestigators.org |

Note: Data presented is for 2-Fluorofluorene, a representative fluorinated heterocyclic system, to illustrate typical values obtained from DFT calculations. indexcopernicus.com Values for this compound would require specific calculation.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. nih.gov For reactions involving this compound, such as nucleophilic aromatic substitution or further functionalization, DFT calculations can be used to map the entire reaction pathway. rsc.org

This process involves:

Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products along a proposed reaction coordinate.

Calculating Activation Energies: Determining the energy barrier (activation energy) for each step by calculating the energy difference between the reactants and the transition state. This helps in predicting the reaction rate and identifying the rate-determining step.

Visualizing Transition States: Analyzing the geometry of the transition state to understand the bonding changes that occur during the reaction. This includes identifying which bonds are breaking and which are forming.

For instance, in studying the synthesis of pyrimidine derivatives, computational models can help understand the stereospecificity of enzymatic reactions or the regioselectivity of a chemical catalyst. rsc.org By comparing the energy barriers of different possible pathways, chemists can predict the most likely outcome of a reaction, thereby optimizing reaction conditions and improving yields. nih.gov

Prediction of Chemical Reactivity and Selectivity

The electronic properties derived from quantum chemical calculations are directly used to predict the chemical reactivity and selectivity of this compound. emerginginvestigators.org

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO can predict how the molecule will interact with other reagents. The locations of the HOMO are indicative of sites susceptible to electrophilic attack, while the locations of the LUMO indicate sites prone to nucleophilic attack.

Fukui Functions and Dual Descriptors: These concepts, derived from conceptual DFT, provide a more quantitative measure of local reactivity. They can pinpoint the specific atoms within the molecule that are most likely to participate in a given type of reaction, thus predicting regioselectivity.

Electrostatic Potential (ESP) Maps: As mentioned earlier, ESP maps provide a simple, visual guide to reactivity. A nucleophile will preferentially attack regions of positive electrostatic potential, while an electrophile will target areas of negative potential.

For this compound, these tools would likely predict that the nitrogen atoms in the pyrimidine ring are primary sites for protonation or coordination to Lewis acids. The carbon atoms of the ring, influenced by the competing electronic effects of the methoxy and difluoromethyl groups, would have varying susceptibility to nucleophilic or electrophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the methoxy and difluoromethyl groups necessitates conformational analysis to understand the molecule's preferred shapes. nih.gov

Conformational Analysis: This involves calculating the relative energies of different rotational isomers (conformers) that arise from rotation around single bonds, such as the C-O bond of the methoxy group and the C-C bond connecting the difluoromethyl group to the ring. rsc.orgnih.gov By constructing a potential energy surface, the most stable (lowest energy) conformer can be identified, along with the energy barriers to rotation. mdpi.com The conformational preference can be significantly influenced by solvent effects, which can be modeled using polarizable continuum models (PCM). researchgate.net

Molecular Dynamics (MD) Simulations: While conformational analysis examines static structures, MD simulations provide a view of the molecule's dynamic behavior over time. mdpi.com In an MD simulation, the molecule is placed in a simulated environment (like a box of water molecules), and Newton's equations of motion are solved for all atoms over a series of small time steps. kashanu.ac.ir This allows for the study of:

The flexibility and accessible conformations of the molecule in solution.

The stability of intermolecular interactions, such as hydrogen bonds with solvent molecules.

The dynamic binding process if the molecule is docked into a protein active site. mdpi.com

Structure-Property Relationship Studies within Difluoromethylated Pyrimidines

The difluoromethyl (-CHF2) group is often used as a bioisostere for a hydroxyl (-OH) or thiol (-SH) group. It is more lipophilic than a hydroxyl group and can act as a weak hydrogen bond donor through its C-H bond. Compared to the more common trifluoromethyl (-CF3) group, the -CHF2 group is less sterically demanding and has different electronic properties, offering a unique balance of lipophilicity, polarity, and metabolic stability.

Computational studies can quantify these effects by building a library of related molecules and calculating key descriptors.

Table 2: Comparison of Electronic Effects of Fluorinated Substituents

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect |

|---|---|---|---|

| -CF3 | 0.42 | 0.10 | Strongly electron-withdrawing |

| -CHF2 | 0.31 | 0.04 | Moderately electron-withdrawing |

| -CH2F | 0.17 | -0.01 | Weakly electron-withdrawing |

| -CH2OCH3 | 0.09 | -0.05 | Weakly donating |

Source: Data adapted from studies on substituted aromatic systems to illustrate relative electronic effects. nuph.edu.uaresearchgate.net

By correlating these calculated properties with experimentally observed data (e.g., binding affinity, solubility), quantitative structure-activity relationship (QSAR) models can be developed. mdpi.com These models provide a predictive framework for designing new difluoromethylated pyrimidines with improved characteristics.

In Silico Design Principles for Fluorinated Heterocycles

In silico design leverages computational tools to rationally design novel molecules with desired properties, minimizing the trial-and-error of traditional synthesis. nih.gov For fluorinated heterocycles like this compound, these principles are applied to optimize molecules for specific purposes, such as drug candidates. indexcopernicus.comnih.gov

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: Using the pyrimidine core as a starting scaffold, computational software can suggest replacing parts of the molecule with other chemical groups (bioisosteres) that retain or improve function while altering other properties like toxicity or pharmacokinetics. The -CHF2 group itself is a valuable bioisostere.

Structure-Based Drug Design: If the biological target (e.g., an enzyme) is known, molecular docking simulations can be used to predict how different analogues of this compound will bind to the target's active site. Chemists can then in silico modify the molecule—for example, by changing the methoxy group to a different functional group—to improve the predicted binding energy and specificity.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model can then be used to screen virtual libraries of compounds to find new molecules that fit the pharmacophore, or to guide the modification of an existing lead compound.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. This allows for the early-stage filtering of drug candidates that are likely to have poor pharmacokinetic profiles or toxic effects.

Through these computational strategies, the this compound structure serves as a valuable template for the rational design of new, highly functionalized fluorinated heterocycles. nih.gov

Role As a Synthetic Building Block and Precursor in Chemical Research

Applications in the Construction of Complex Fluorinated Organic Molecules

The synthesis of complex organic molecules containing fluorine is a rapidly growing field, driven by the unique properties that fluorine imparts. nih.gov While direct C-H difluoromethylation of heterocyclic compounds is an area of active research, the use of pre-functionalized building blocks like 4-(Difluoromethyl)-6-methoxypyrimidine offers a reliable and often more straightforward approach to introduce the difluoromethyl group into a target molecule. nih.govnih.gov

The pyrimidine (B1678525) core of this compound provides a stable and predictable platform for further synthetic transformations. The methoxy (B1213986) group can be readily converted into other functional groups, such as a hydroxyl or a leaving group, enabling a variety of coupling reactions. This allows for the strategic attachment of other molecular fragments, leading to the construction of elaborate and highly functionalized fluorinated compounds that would be challenging to synthesize through other methods. The reactivity of the pyrimidine ring itself can also be exploited for further modifications.

Utility in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to create structurally diverse collections of small molecules to explore a wide range of chemical space. jfda-online.com The generation of chemical libraries based on a common scaffold is a key aspect of DOS. This compound is an attractive starting point for such endeavors.

By leveraging the reactivity of the methoxy group and the pyrimidine ring, a multitude of derivatives can be synthesized from this single precursor. For instance, the methoxy group can be substituted with a variety of amines, alcohols, or thiols, introducing appendage diversity. Furthermore, reactions at other positions on the pyrimidine ring can lead to skeletal diversity, where the core structure of the molecule is altered. This allows for the rapid generation of a large library of related yet structurally distinct compounds, which can then be screened for biological activity.

Table 1: Potential Reactions for Library Generation from this compound

| Reaction Type | Reagent Class | Potential Outcome |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Introduction of diverse side chains at the 6-position. |

| Cross-Coupling Reactions | Boronic acids, Organostannanes | Formation of new carbon-carbon bonds at various positions. |

| Ring-forming Reactions | Bifunctional reagents | Creation of fused heterocyclic systems. |

| Functional Group Interconversion | Oxidizing/Reducing agents | Modification of the methoxy and difluoromethyl groups. |

This table is illustrative and based on general pyrimidine chemistry. Specific reaction conditions would need to be optimized for this compound.

Precursor for Scaffold Derivatization and Analogue Preparation

In medicinal chemistry, once a lead compound with promising biological activity is identified, the synthesis of analogues is crucial for structure-activity relationship (SAR) studies and for optimizing its properties. This compound can serve as a key precursor for the derivatization of pyrimidine-based scaffolds.

Starting with this compound, chemists can systematically modify different parts of the molecule to understand how these changes affect its biological function. For example, by preparing a series of analogues with different substituents at the 6-position (by replacing the methoxy group), researchers can probe the importance of this position for target binding. Similarly, modifications to the difluoromethyl group or other parts of the pyrimidine ring can provide valuable insights into the SAR. This systematic approach to analogue preparation is essential for the development of potent and selective drugs and agrochemicals. mdpi.com

Functionalization for Targeted Molecular Engineering

Targeted molecular engineering involves the rational design and synthesis of molecules with specific properties and functions. The unique electronic properties and reactive sites of this compound make it an excellent candidate for this approach. The difluoromethyl group, with its ability to act as a hydrogen bond donor, can be strategically positioned to interact with specific residues in a protein's active site.

The methoxy group provides a convenient point for the attachment of various functional moieties, such as targeting ligands, imaging agents, or other pharmacophores. This allows for the construction of multifunctional molecules designed to perform specific tasks. For example, a targeting ligand could be attached to direct the molecule to a particular cell type, while the difluoromethyl-pyrimidine core could be responsible for the desired biological effect. This level of molecular control is essential for the development of next-generation therapeutics and diagnostic tools. chemscene.comnih.gov

Advanced Derivatization Strategies for Analytical and Synthetic Applications

Derivatization for Enhanced Analytical Detectability

For quantitative and qualitative analysis, converting 4-(Difluoromethyl)-6-methoxypyrimidine into a derivative can significantly improve its analytical characteristics. This process can increase volatility for gas chromatography, enhance ionization efficiency for mass spectrometry, or introduce a chromophore or fluorophore for improved detection in liquid chromatography.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds. nih.gov For polar molecules, derivatization is a necessary step to reduce polarity, increase thermal stability, and improve chromatographic peak shape. nih.gov While this compound possesses some volatility, derivatization can improve its performance in GC-MS analysis. The primary sites for derivatization on the pyrimidine (B1678525) ring are the nitrogen atoms.

Common derivatization strategies for compounds with active hydrogens, such as those found on amine or hydroxyl groups, involve silylation or acylation. youtube.com In the case of this compound, derivatization would likely target the ring nitrogens.

Silylation: This is one of the most widely used derivatization methods in GC-MS. nih.gov Silylating reagents replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, which increases volatility and thermal stability. youtube.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. researchgate.net

Acylation: This technique introduces an acyl group into the molecule, often using fluorinated anhydrides like heptafluorobutyric anhydride (B1165640) (HFBA), pentafluoropropionic anhydride (PFPA), or trifluoroacetic anhydride (TFAA). nih.gov This process is particularly useful for enhancing detectability in electron capture detection (ECD) and for producing characteristic mass spectra. nih.gov The reaction improves chromatographic peak shape for amino groups. nih.gov

The table below outlines potential derivatization reagents for the GC-MS analysis of pyrimidine-type structures.

| Derivatization Technique | Reagent | Abbreviation | Potential Reaction Site on Pyrimidine Ring | Benefit |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Ring Nitrogen | Increases volatility and thermal stability. youtube.com |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Ring Nitrogen | Similar to MSTFA, provides good derivatization yield. researchgate.net |

| Acylation | Heptafluorobutyric anhydride | HFBA | Ring Nitrogen | Improves chromatographic properties and enhances mass spectrometric detection. nih.gov |

| Acylation | Pentafluoropropionic anhydride | PFPA | Ring Nitrogen | Proven to be highly sensitive for derivatizing target compounds for GC-MS analysis. nih.gov |

| Acylation | Trifluoroacetic anhydride | TFAA | Ring Nitrogen | A common and effective acylation reagent. nih.gov |

High-Performance Liquid Chromatography (HPLC) is suitable for a wide range of compounds, including those that are not volatile enough for GC. Derivatization in HPLC is primarily used to enhance detection sensitivity (e.g., by adding a UV-absorbing or fluorescent tag) or to improve chromatographic retention and resolution. nih.gov

For this compound, which already contains a UV-active pyrimidine ring, derivatization may focus on introducing a fluorophore for trace-level detection. Furthermore, ion-pairing chromatography can be employed to analyze charged derivatives. nih.gov

Fluorescent Labeling: Reagents that introduce a highly fluorescent group can dramatically lower the limits of detection. The choice of reagent depends on the functional groups available on the molecule.

Ion-Pairing Chromatography: This technique is useful for charged molecules. nih.gov While this compound is neutral, it could be derivatized to introduce an ionizable group, allowing for analysis by ion-pair reversed-phase HPLC. This method provides excellent resolution for complex mixtures. nih.gov

The table below details potential derivatization strategies to improve HPLC performance.

| Derivatization Goal | Reagent Class | Example Reagent | Target Functionality | Benefit |

| Enhance UV Detection | Acyl Halides | 3,5-Dinitrobenzoyl chloride | Ring Nitrogen | Introduces a strong chromophore, enhancing detectability by UV detectors. nih.gov |

| Enhance Fluorescence Detection | Fluorescent Tags | Dansyl chloride | Ring Nitrogen | Adds a highly fluorescent dansyl group for sensitive detection. |

| Improve Retention/Separation | Ion-Pair Reagents | Dibutylamine acetate (B1210297) (DBAA) | Used in mobile phase for charged analytes | After derivatization to introduce a charge, ion-pairing agents can significantly improve chromatographic resolution. nih.gov |

Chemical Derivatization for Probing Structure-Reactivity Relationships

Chemical derivatization is a fundamental tool for exploring the structure-reactivity relationships of a molecule. By systematically modifying the structure of this compound and observing the resulting changes in chemical or biological activity, researchers can gain insights into its mechanism of action. rsc.orgchemscene.com Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, and their synthesis and structure-activity relationship (SAR) studies are an active area of research. rsc.org

The reactivity of the pyrimidine ring is influenced by its substituents. In this compound, the difluoromethyl group (-CHF₂) acts as an electron-withdrawing group, while the methoxy (B1213986) group (-OCH₃) is an electron-donating group. This electronic push-pull system creates specific sites on the pyrimidine ring that are susceptible to either nucleophilic or electrophilic attack. youtube.com

Probing Reactivity:

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the difluoromethyl group and the ring nitrogens makes the carbon atoms at positions 2 and 4 of the pyrimidine ring electrophilic and thus susceptible to attack by nucleophiles. youtube.com

By synthesizing a series of derivatives with modifications at various positions, it is possible to map the electronic and steric requirements for a particular interaction. For instance, replacing the methoxy group with other alkoxy groups or with amino or thioether groups can systematically alter the electronic properties and hydrogen-bonding capabilities of the molecule. nih.gov Computational studies using methods like Density Functional Theory (DFT) can complement experimental work by calculating reactivity parameters such as molecular orbital energies (HOMO, LUMO), chemical hardness, and electrophilicity indices for different derivatives, providing a theoretical basis for the observed reactivity. wjarr.com

The table below illustrates how different derivatives could be created to probe structure-reactivity relationships.

| Derivative Class | Example Modification | Rationale | Potential Impact on Reactivity |

| C6-Position Analogs | Replacement of -OCH₃ with -SCH₃, -NH₂, or other alkoxy groups. | To probe the electronic and steric effects at the 6-position. | Alters the electron-donating strength, hydrogen bonding potential, and overall molecular shape. |

| C2-Position Analogs | Introduction of a substituent at the C2 position via nucleophilic substitution. | To explore the reactivity of the C2 position and introduce new functional groups. | Can significantly alter the molecule's interaction with biological targets. |

| C5-Position Analogs | Introduction of a substituent (e.g., halogen) via electrophilic substitution. | To investigate the electronic influence on the activated C5 position. | Modifies the electronic landscape and steric profile of the pyrimidine ring. |

Emerging Trends and Future Research Directions in Difluoromethylated Pyrimidine Chemistry

Development of Novel and Sustainable Difluoromethylation Methods

The development of efficient and environmentally benign methods for the introduction of the difluoromethyl group is a cornerstone of advancing this field. Traditional methods often rely on harsh reagents and conditions, limiting their applicability and scalability. The current focus is on creating more sustainable and practical synthetic routes.

A significant trend is the rise of photocatalytic C–H difluoromethylation . acs.orgacs.orgrsc.org These methods utilize visible light to generate difluoromethyl radicals from readily available precursors under mild conditions, often at room temperature. acs.org This approach avoids the need for pre-functionalized substrates, thus increasing atom economy and reducing synthetic steps. acs.org For instance, researchers have developed organophotocatalytic systems using organic dyes and O₂ as a green oxidant for the direct difluoromethylation of heterocycles. acs.org Another innovative approach involves the use of synergistic dual-active-centered covalent organic frameworks (COFs) as photocatalysts, which have shown high efficiency in the difluoromethylation of various heterocycles, including those of biological relevance like xanthine (B1682287) and uracil. acs.org

The design of novel difluoromethylating reagents is also a key area of research. The goal is to develop reagents that are stable, easy to handle, and highly selective. Recent advancements include the development of sulfonium (B1226848) salts and other precursors that can efficiently transfer the CF₂H group under various catalytic conditions. The use of low-cost and commercially available reagents like bromo(difluoro)acetic acid for the N-difluoromethylation of N-heterocycles represents a move towards more economical and scalable processes. chemrxiv.org

The principles of green chemistry are increasingly being integrated into difluoromethylation strategies. nih.gov This includes the use of less hazardous solvents, minimizing waste, and designing reactions with higher energy efficiency. The development of methods that can be performed in aqueous media or with recyclable catalysts is a significant long-term goal for the field.

A summary of recent sustainable difluoromethylation methods is presented in the table below.

| Method | Catalyst/Reagent | Key Features | Relevant Compounds |

| Photocatalytic C-H Difluoromethylation | Organic Dyes, Covalent Organic Frameworks (COFs) | Mild conditions, visible light, green oxidants (O₂), avoids pre-functionalization. acs.org | Heterocycles (e.g., quinoxaline, xanthine, uracil). acs.org |

| Radical Difluoromethylation | Zinc Difluoromethanesulfinate | Mild conditions, broad substrate scope. rsc.org | Quinoxalinones, dibenzazepines. rsc.org |

| N-Difluoromethylative Dearomatization | Bromo(difluoro)acetic acid | Transition-metal-free, scalable, tolerant of diverse functional groups. chemrxiv.org | N-heterocycles (e.g., quinolines, pyridines). chemrxiv.org |

Advanced Chemo-, Regio-, and Stereoselective Transformations

Achieving high levels of selectivity is a critical challenge in the synthesis of complex difluoromethylated pyrimidines. The ability to control where and how the difluoromethyl group is introduced, as well as the three-dimensional arrangement of atoms, is essential for creating molecules with desired properties.

Regioselectivity , or the control of the position of the difluoromethyl group on the pyrimidine (B1678525) ring, is a major focus. nih.govdntb.gov.uaresearchgate.netresearchgate.net For a molecule like 4-(difluoromethyl)-6-methoxypyrimidine, ensuring the difluoromethyl group is introduced specifically at the 4-position is crucial. Recent studies on related heterocycles, such as pyridines, have demonstrated switchable regioselectivity between different positions (e.g., meta and para) by tuning reaction conditions, such as the acidity of the medium. nih.govdntb.gov.ua These strategies often involve the temporary dearomatization of the heterocyclic ring to activate specific C-H bonds for functionalization. nih.gov

Stereoselectivity , the control of the spatial orientation of atoms, is particularly important when creating chiral centers. nih.govacs.orgnih.govacs.orgyoutube.com While this compound itself is not chiral, the development of stereoselective methods is vital for the synthesis of more complex derivatives. Researchers are exploring the use of chiral catalysts and auxiliaries to control the stereochemical outcome of difluoromethylation reactions, leading to the synthesis of single enantiomers of bioactive molecules. For example, visible-light-mediated intramolecular oxy-difluoromethylation has been shown to produce difluoromethylated lactones and other heterocycles with excellent stereoselectivity. nih.gov

Chemoselectivity , the ability to react with one functional group in the presence of others, is also a key consideration. chemrxiv.org Developing methods that tolerate a wide range of functional groups allows for the late-stage difluoromethylation of complex molecules, which is a highly desirable strategy in drug discovery.

The table below highlights some recent advances in selective difluoromethylation.

| Selectivity Type | Method | Key Features |

| Regioselective | C-H difluoromethylation via temporary dearomatization | Switchable selectivity by tuning reaction conditions (e.g., pH). nih.govdntb.gov.ua |

| Stereoselective | Visible-light-mediated intramolecular oxy-difluoromethylation | High diastereoselectivity in the formation of cyclic ethers and lactones. nih.gov |

| Chemoselective | N-difluoromethylative dearomatization | Tolerant of a wide range of functional groups, enabling late-stage functionalization. chemrxiv.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms is revolutionizing the production of fine chemicals, including fluorinated pharmaceuticals. up.ac.zabohrium.comresearchgate.nettib.eu These technologies offer significant advantages over traditional batch synthesis, such as improved safety, higher yields, better reproducibility, and the ability to rapidly screen and optimize reaction conditions. bohrium.comresearchgate.net

Flow chemistry, where reagents are continuously pumped through a reactor, is particularly well-suited for handling hazardous reagents and highly exothermic reactions often associated with fluorination chemistry. up.ac.zapharmtech.com The small reaction volumes and excellent heat and mass transfer in flow reactors enhance safety and control. bohrium.comresearchgate.net This technology is being explored for the synthesis of various fluorinated compounds, including active pharmaceutical ingredients (APIs). up.ac.zapharmtech.com

Automated synthesis platforms , often coupled with flow reactors, can accelerate the discovery and development of new difluoromethylated pyrimidines. bohrium.comresearchgate.net These systems can perform multiple reactions in parallel, allowing for high-throughput screening of different catalysts, reagents, and conditions. The data generated can be used to build predictive models and optimize synthetic routes with minimal human intervention. bohrium.com The combination of flow chemistry with modern purification techniques and in-line analytics enables a fully automated "synthesis-to-biological-testing" workflow.

| Technology | Advantages for Difluoromethylated Pyrimidine Synthesis |

| Flow Chemistry | Enhanced safety with hazardous reagents, improved control over reaction parameters, scalability. up.ac.zabohrium.comresearchgate.nettib.eupharmtech.com |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, data-driven optimization. bohrium.comresearchgate.net |

Exploration of Unique Reactivities at the Pyrimidine-Difluoromethyl Interface

The interplay between the difluoromethyl group and the pyrimidine ring gives rise to unique chemical reactivity that can be exploited for further molecular diversification. The strong electron-withdrawing nature of the CF₂H group significantly influences the electronic properties of the pyrimidine ring, affecting its susceptibility to various chemical transformations.

One area of active exploration is nucleophilic aromatic substitution (SNAr) . mdpi.comscienceopen.comnih.govnih.govyoutube.com The electron-deficient nature of the difluoromethylated pyrimidine ring can facilitate the displacement of leaving groups, such as halogens or sulfonates, by a wide range of nucleophiles. nih.govnih.gov This allows for the introduction of various substituents at different positions on the pyrimidine core, providing access to a diverse library of analogues. Recent computational and experimental studies have provided deeper insights into the mechanisms of SNAr reactions on heterocyclic systems, suggesting that concerted mechanisms may be more common than previously thought. nih.gov

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.netacs.orgnih.gov The reactivity of difluoromethylated pyrimidines in these reactions is an area of growing interest. For instance, pyrimidyl sulfonic esters have been shown to be effective coupling partners in Suzuki-Miyaura reactions, allowing for the synthesis of biaryl and heteroaryl pyrimidines. researchgate.net The development of new ligands and catalytic systems that are effective for the cross-coupling of these electron-deficient substrates is an ongoing challenge.

The difluoromethyl group itself can also be a site of reactivity. While generally stable, under certain conditions, it can participate in transformations, offering another avenue for molecular modification.

| Reaction Type | Description | Potential Applications for Difluoromethylated Pyrimidines |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on the pyrimidine ring by a nucleophile. mdpi.comnih.govnih.gov | Introduction of amines, alkoxides, and other functional groups. |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-heteroatom bonds using a palladium catalyst. acs.orgresearchgate.net | Synthesis of biaryl and heteroaryl derivatives. |

Computational Chemistry in Predictive Design of Difluoromethylated Pyrimidines

Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool in the study and design of difluoromethylated pyrimidines. acs.orgnih.govphyschemres.orgunair.ac.idijcce.ac.irnih.govresearchgate.netresearchgate.netsciensage.infoubc.ca These in silico methods allow researchers to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic characteristics, before a molecule is synthesized in the lab. physchemres.orgijcce.ac.irsciensage.info

DFT calculations can provide valuable insights into the electronic properties of molecules like this compound. acs.orgphyschemres.orgijcce.ac.ir By calculating parameters such as molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) energies, chemists can understand how the difluoromethyl and methoxy (B1213986) groups influence the electron distribution in the pyrimidine ring. physchemres.orgsciensage.info This information is crucial for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. physchemres.org

Computational methods are also used to elucidate reaction mechanisms and predict the regio- and stereoselectivity of reactions. ubc.ca By modeling the transition states and intermediates of a reaction pathway, researchers can understand why a particular product is formed and how to modify the reaction conditions to achieve a different outcome.

Furthermore, in silicoscreening and drug design are becoming increasingly powerful. nih.govunair.ac.idnih.govresearchgate.netresearchgate.net By docking virtual libraries of difluoromethylated pyrimidines into the active sites of biological targets, such as enzymes or receptors, scientists can predict their potential biological activity and prioritize the synthesis of the most promising candidates. unair.ac.idnih.govresearchgate.net This predictive approach can significantly reduce the time and cost associated with drug discovery. nih.gov

| Computational Method | Application in Difluoromethylated Pyrimidine Chemistry |

| Density Functional Theory (DFT) | Prediction of electronic properties (MEP, FMOs), elucidation of reaction mechanisms, calculation of spectroscopic data. acs.orgphyschemres.orgijcce.ac.irsciensage.infoubc.ca |

| Molecular Docking | In silico screening of virtual libraries to predict binding affinity to biological targets. unair.ac.idnih.govresearchgate.net |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 4-(Difluoromethyl)-6-methoxypyrimidine, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : Fluorinated pyrimidines can be synthesized via cyclocondensation of β-CF₃-aryl ketones with amidines or thioureas under mild, metal-free conditions. For example, Liu et al. (2019) demonstrated yields >85% for analogous 4-fluoro-2-methyl-6-arylpyrimidines by optimizing solvent polarity (e.g., DMF or methanol) and reaction temperature (60–80°C). Key factors include:

- Substrate pre-activation : Using sodium methoxide to deprotonate amidines enhances nucleophilicity.

- Time optimization : Extended reflux (8–12 hours) ensures complete cyclization.

- Purification : Recrystallization from methanol or ethanol improves purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Assign chemical shifts using coupling patterns (e.g., ¹⁹F NMR for difluoromethyl groups: δ ≈ -100 to -120 ppm, split due to J₃₄ coupling). reports ¹⁹F NMR data for similar compounds, such as 4-fluoro-2-(p-tolyl)pyrimidine (δ = -105.2 ppm, J = 12.3 Hz) .

- X-ray crystallography : Resolve bond angles and conformations. For example, Betz et al. (2012) analyzed a pyrimidine derivative’s puckering parameters (Cremer-Pople analysis) and hydrogen-bonding networks (N–H⋯S interactions) to confirm its E-conformation .

- HRMS : Validate molecular weight with <2 ppm error (e.g., used HRMS to confirm C₁₀H₈F₂N₂O ).

Q. How does the reactivity of this compound vary under nucleophilic or electrophilic conditions?

- Methodological Answer :

- Nucleophilic substitution : The 4-position’s difluoromethyl group is electron-withdrawing, enhancing electrophilicity at C-2 and C-6. For example, substitution with arylthiols in DMSO at 100°C achieves regioselective C-2 functionalization ().

- Electrophilic aromatic substitution : Methoxy groups activate the pyrimidine ring at C-5 for nitration or halogenation. Use HNO₃/H₂SO₄ or NBS in CCl₄ under reflux .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and regioselectivity of this compound?

- Methodological Answer :

- Fukui indices : Calculate using Gaussian 09 at the B3LYP/6-311++G(d,p) level to identify nucleophilic (C-2/C-6) and electrophilic (C-5) sites. applied Fukui analysis to a related pyrimidine, showing C-4 as the most electrophilic site due to fluorine’s inductive effect .

- HOMO-LUMO gaps : Predict charge-transfer interactions. For example, a study on 2-chloro-5-(2-hydroxyethyl)-4-methoxypyrimidine reported a HOMO-LUMO gap of 4.2 eV, correlating with its stability in oxidative environments .

Q. What mechanistic insights explain contradictory bioactivity data in pyrimidine derivatives, and how can these inform structure-activity relationships (SAR)?

- Methodological Answer :

- Bioactivity discrepancies : Screen derivatives under standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity). identified conflicting analgesic results due to variable substituent electronic effects. For example, electron-withdrawing groups at C-4 reduce COX-2 binding affinity by 30% compared to electron-donating groups .

- SAR optimization : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent bulkiness (Sterimol parameters) with activity. Adjust methoxy/difluoromethyl ratios to balance lipophilicity (logP) and target engagement .

Q. How can regioselective functionalization of this compound be achieved for targeted drug design?

- Methodological Answer :

- Protecting group strategy : Temporarily block the methoxy group with TMSCl in THF to direct electrophiles to C-5. For example, achieved 90% regioselectivity in bromination using NBS after protection .

- Cross-coupling : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to introduce aryl groups at C-2. Optimize ligand choice (e.g., XPhos) for steric hindrance mitigation .

Q. What strategies address challenges in crystallizing fluorinated pyrimidines for structural validation?

- Methodological Answer :

- Co-crystallization : Add 1,2-dichloroethane as a co-solvent to enhance lattice stability. used methanol/1,2-dichloroethane (1:3) to grow crystals of a pyrimidine derivative with 0.76 ų resolution .

- Temperature gradients : Slow cooling (0.5°C/hour) from 60°C to 4°C reduces disorder. resolved hydrogen-bonded dimers in 6-ethyl-5-fluoro-2-methoxypyrimidine using this approach .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.